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molecular formula C9H12O5 B8507730 2-Methyl-2,4-diacetoxy-but-3-enal

2-Methyl-2,4-diacetoxy-but-3-enal

Cat. No. B8507730
M. Wt: 200.19 g/mol
InChI Key: JLRCDNIPKBZRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04506096

Procedure details

In the case of the reaction of 2-methyl-1,4-diacetoxy-buta-1,3-diene with m-chloroperbenzoic acid in chloroform, to give 2-methyl-2,4-diacetoxy-but-3-enal, the reaction can be represented by the following formulae: ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:8]=[CH:9][O:10][C:11](=[O:13])[CH3:12])=[CH:3][O:4]C(=O)C.ClC1C=CC=[C:17]([C:21]([O:23]O)=[O:22])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]([O:23][C:21](=[O:22])[CH3:17])([CH:8]=[CH:9][O:10][C:11](=[O:13])[CH3:12])[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=COC(C)=O)C=COC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)(C=COC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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